molecular formula C9H11BrN2O B1429122 N-(5-bromopyridin-3-yl)-2-methylpropanamide CAS No. 1266227-12-6

N-(5-bromopyridin-3-yl)-2-methylpropanamide

Cat. No. B1429122
M. Wt: 243.1 g/mol
InChI Key: HNXFLSIXGWLLTC-UHFFFAOYSA-N
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Description

“N-(5-Bromopyridin-3-yl)acetamide” is a synthetic chemical compound with a CAS Number of 15862-46-1 . It has a linear formula of C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its ability to bind to specific receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes.


Synthesis Analysis

The synthesis pathway for a similar compound, “N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide”, involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.


Molecular Structure Analysis

The InChI Code for “N-(5-Bromopyridin-3-yl)acetamide” is 1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“N-(5-Bromopyridin-3-yl)acetamide” has a molecular weight of 215.05 and is a solid at room temperature .

Scientific Research Applications

  • Radioligand Synthesis for Imaging Applications : A study by Gao, Wang, & Zheng (2016) discusses the synthesis of MK-1064, a compound similar in structure to N-(5-bromopyridin-3-yl)-2-methylpropanamide, used as a PET radioligand for imaging orexin-2 receptors. This highlights the compound's potential in diagnostic imaging and neuroscientific research.

  • Antifungal Properties : Research by Zhu et al. (2016) on bromopyrrole alkaloids, which are structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, revealed significant antifungal activity. This suggests potential applications in developing new antifungal agents.

  • Synthesis of Pharmaceutical Compounds : Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis method for a compound structurally related to N-(5-bromopyridin-3-yl)-2-methylpropanamide, underscoring the importance of such compounds in pharmaceutical synthesis Hirokawa, Horikawa, & Kato (2000).

  • Pharmacokinetics and Tissue Distribution Studies : Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which shares a similar pyridine structure with N-(5-bromopyridin-3-yl)-2-methylpropanamide. This study is relevant for understanding the drug distribution and metabolism in the body Kim et al. (2008).

  • Chemistry of Pyridine Derivatives : Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran (1988) researched the solvolytic behavior of oxazolidinones and spiro-oxazolidinones, derivatives of 2-bromo-2-methylpropanamides, indicating the compound's relevance in synthetic organic chemistry Scrimin et al. (1988).

Safety And Hazards

The safety information for “N-(5-Bromopyridin-3-yl)acetamide” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

N-(5-bromopyridin-3-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-3-7(10)4-11-5-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFLSIXGWLLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-3-yl)-2-methylpropanamide

Synthesis routes and methods

Procedure details

3-Amino-5-bromo pyridine (XXX)(1 eq) was dissolved in DCM and cooled to 0° C. before adding pyridine (2.2 eq) and isobutyryl chloride (XXXI) (1.1 eq). The reaction mixture was stirred at r.t. for 15 h until TLC showed the reaction was complete. The reaction mixture was diluted with DCM and washed with water. The organic extract was dried, concentrated and purified by column chromatography using silica gel (100-200 mesh) to afford N-(5-bromopyridin-3-yl)isobutyramide (XXXII) as a off white solid, (71% yield). 1H NMR (CDCl3) δ ppm 8.55-8.35 (m, 3H), 7.32 (s, 1H), 2.59-2.48 (m, 1H), 1.28-1.27 (d, 6H); ESIMS found C9H11BrN2O m/z 243.05(M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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